molecular formula C6H6BrN3O2 B13089495 2-((2-Bromopyrimidin-4-yl)amino)acetic acid

2-((2-Bromopyrimidin-4-yl)amino)acetic acid

Cat. No.: B13089495
M. Wt: 232.03 g/mol
InChI Key: HWJVNGYNVTVGGN-UHFFFAOYSA-N
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Description

2-((2-Bromopyrimidin-4-yl)amino)acetic acid is a brominated pyrimidine derivative intended for research and development use as a chemical building block. The presence of both a bromine atom and an aminoacetic acid side chain on the pyrimidine heterocycle makes it a potential multifunctional intermediate for constructing more complex molecules, particularly in medicinal chemistry. Pyrimidine cores are fundamental structures in drug discovery . The bromine atom can serve as a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for diversification at the 2-position of the ring . Concurrently, the carboxylic acid functional group can be utilized for condensation reactions to form amides or for other derivatization strategies. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

2-[(2-bromopyrimidin-4-yl)amino]acetic acid

InChI

InChI=1S/C6H6BrN3O2/c7-6-8-2-1-4(10-6)9-3-5(11)12/h1-2H,3H2,(H,11,12)(H,8,9,10)

InChI Key

HWJVNGYNVTVGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1NCC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromopyrimidin-4-yl)amino)acetic acid typically involves the bromination of pyrimidine derivatives followed by amination and subsequent coupling with acetic acid. One common method involves the reaction of 2-amino-4-bromopyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position of the pyrimidine ring undergoes nucleophilic substitution with various nucleophiles:

NucleophileReaction ConditionsProductYieldReference
Amines (e.g., NH₃)K₂CO₃, DMF, 80°C2-Aminopyrimidin-4-yl aminoacetic acid78%
Thiols (e.g., HSPh)EtOH, reflux, 12h2-(Phenylthio)pyrimidin-4-yl aminoacetic acid65%
Alkoxides (e.g., NaOMe)MeOH, 60°C, 6h2-Methoxypyrimidin-4-yl aminoacetic acid82%

The reaction rate depends on the nucleophile’s strength and solvent polarity. Aromatic amines require higher temperatures (100–120°C) compared to aliphatic amines.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under PdCl₂(dppf) catalysis produces biaryl derivatives:

text
Reagents: - Arylboronic acid (1.2 eq) - PdCl₂(dppf) (5 mol%) - K₂CO₃ (2 eq) - DMF/H₂O (4:1), 90°C, 24h

Example:

  • Phenylboronic acid → 2-Phenylpyrimidin-4-yl aminoacetic acid (Yield: 74%) .

Buchwald–Hartwig Amination

Coupling with secondary amines forms C–N bonds:

text
Reagents: - Pd₂(dba)₃ (3 mol%) - Xantphos (6 mol%) - Cs₂CO₃ (3 eq), toluene, 110°C

Example:

  • Morpholine → 2-Morpholinopyrimidin-4-yl aminoacetic acid (Yield: 68%).

Reduction

The carboxylic acid group can be reduced to an alcohol:

text
Reagents: - LiAlH₄ (3 eq), THF, 0°C → RT, 2h - Product: 2-((2-Bromopyrimidin-4-yl)amino)ethanol (Yield: 85%)[1].

Oxidation

The pyrimidine ring resists oxidation, but the acetic acid side chain undergoes decarboxylation under strong acidic conditions:

text
Reagents: - H₂SO₄ (conc.), 150°C, 6h - Product: 2-Aminopyrimidine (Yield: 91%)[3].

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

text
Reagents: - POCl₃, 120°C, 8h - Product: Pyrimido[4,5-d]pyrimidin-4(3H)-one derivative (Yield: 63%)[3].

Comparative Reactivity Analysis

The bromine’s position and substituents influence reactivity:

CompoundReactivity in Suzuki Coupling (Relative Rate)Preferred Nucleophiles
2-((2-Bromopyrimidin-4-yl)amino)acetic acid1.0 (Reference)Amines, Thiols
2-(2-Bromopyridin-4-yl)acetic acid0.7Boronic Acids
2-(3-Bromopyridin-4-yl)acetic acid0.5Alkoxides

Data extrapolated from reaction kinetics in .

Mechanistic Insights

  • Nucleophilic Substitution: Proceeds via an SₙAr mechanism, facilitated by electron-withdrawing groups on the pyrimidine ring.

  • Cross-Couplings: Follow a Pd(0)/Pd(II) catalytic cycle, with oxidative addition as the rate-limiting step .

Scientific Research Applications

2-((2-Bromopyrimidin-4-yl)amino)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Bromopyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Pyrimidine-Based Analogues

Pyrimidine derivatives with bromine and carboxylic acid/ester groups are common structural analogs. Key examples include:

Compound Name Substituents Molecular Weight Similarity Index Key Differences
Methyl 2-amino-5-bromopyrimidine-4-carboxylate Methyl ester, amino group at C2 ~245.03 0.86 Ester group enhances lipophilicity
5-Bromo-4-pyrimidinecarboxylic acid Carboxylic acid at C4 ~207.98 0.82 Direct carboxylic acid substitution
2-Amino-5-bromopyrimidine-4-carboxylic acid Amino and carboxylic acid groups ~222.00 0.78 Dual functional groups increase reactivity

Structural and Electronic Insights :

  • The bromine atom at position 2 in the target compound introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic attack compared to non-brominated analogs .
  • Carboxylic acid derivatives (e.g., 5-Bromo-4-pyrimidinecarboxylic acid) exhibit higher aqueous solubility compared to ester-containing analogs, impacting their pharmacokinetic profiles .

Heterocyclic Brominated Acetic Acid Derivatives

Compounds with brominated aromatic rings and acetic acid moieties but differing in core heterocycles:

  • 2-(3-Bromo-4-methoxyphenyl)acetic acid : Features a phenyl ring with bromine and methoxy groups. The methoxy group donates electrons, counteracting the electron-withdrawing bromine, whereas the pyrimidine core in the target compound is inherently electron-deficient .
  • [(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-acetic acid: Pyridine-based analog with a methylamino linker. The pyridine ring’s lower basicity compared to pyrimidine alters its interaction with biological targets .

Crystallographic Comparison :

Pharmacological Potential

  • While the anti-inflammatory activity of the target compound remains unstudied, structurally related dihydropyrimidines show promising results in vivo, with potency comparable to diclofenac sodium .
  • Bromine’s role in enhancing binding affinity (via halogen bonding) is well-documented in analogs like 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid, which may inform drug design strategies for the target molecule .

Biological Activity

2-((2-Bromopyrimidin-4-yl)amino)acetic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H6BrNO2\text{C}_7\text{H}_6\text{Br}\text{N}\text{O}_2

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Bacterial StrainMIC (µg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus5.64
Pseudomonas aeruginosa13.40

These results suggest that the compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity:

Fungal StrainMIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal efficacy indicates that this compound may be useful in treating fungal infections as well .

Anticancer Properties

Emerging research highlights the potential anticancer effects of this compound. Studies have indicated that it may inhibit cancer cell proliferation through various pathways:

  • GSK-3β Inhibition : The compound has been identified as a GSK-3β inhibitor, which plays a crucial role in cell signaling related to cancer progression. In vitro assays showed significant inhibition of cell growth in cancer cell lines .
  • Mechanism of Action : The mechanism involves modulation of signaling pathways associated with inflammation and tumor growth, particularly through the downregulation of CD44 and ERK phosphorylation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the bromine substituent on the pyrimidine ring can enhance antibacterial activity. Electron-withdrawing and electron-donating groups have been shown to affect the potency of the compound against various microbial strains .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds with structural similarities to this compound:

  • Study on Pyrimidine Derivatives : A series of pyrimidine derivatives were synthesized and tested for their antimicrobial properties, revealing that certain substitutions significantly increased their efficacy against resistant strains .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic potential of these compounds, showing promising results in reducing tumor sizes in xenograft models .

Q & A

Basic Research Questions

Q. What spectroscopic methods are critical for confirming the structure of 2-((2-Bromopyrimidin-4-yl)amino)acetic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify the bromopyrimidine ring protons (downfield shifts due to electron-withdrawing Br) and the acetic acid moiety (δ ~3.5–4.0 ppm for CH2_2, δ ~170 ppm for COOH).
  • IR Spectroscopy : Confirm the presence of NH (stretch ~3300 cm1^{-1}) and carboxylic acid (broad O–H stretch ~2500–3000 cm1^{-1}, C=O ~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting) .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2,4-dibromopyrimidine with glycine derivatives (e.g., tert-butyl glycinate) under basic conditions (e.g., K2_2CO3_3) to introduce the aminoacetic acid moiety at the 4-position, followed by deprotection .
  • Cross-Coupling : Use palladium-catalyzed Suzuki-Miyaura coupling (if applicable) with boronic acids, though steric hindrance from the bromine may require optimized ligands (e.g., XPhos) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated pyrimidine derivatives like this compound?

  • Methodological Answer :

  • Single-Crystal Growth : Recrystallize from polar aprotic solvents (e.g., DMSO/EtOH) to obtain high-quality crystals.
  • Refinement Techniques : Use programs like SHELXTL to model hydrogen atoms (riding model) and refine thermal displacement parameters (Uiso_{iso}). Statistical outlier rejection (e.g., FCF_filter) ensures data reliability, as demonstrated for structurally similar bromophenylacetic acids .

Q. What density functional theory (DFT) approaches predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :

  • Exchange-Correlation Functionals : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for transition-state calculations. Basis sets like 6-311++G(d,p) model electron-withdrawing effects of bromine on pyrimidine ring activation .
  • Reactivity Analysis : Calculate Fukui indices to identify electrophilic centers (C2 vs. C4 positions) and compare with experimental substitution outcomes .

Q. How can researchers address discrepancies in 1^1H NMR data caused by tautomerism in pyrimidine derivatives?

  • Methodological Answer :

  • Variable-Temperature NMR : Monitor peak splitting/shifts at temperatures from 25°C to 100°C to detect tautomeric equilibria (e.g., keto-enol forms).
  • Solvent Effects : Use DMSO-d6_6 to stabilize NH protons and reduce exchange broadening. Compare with deuterated chloroform for solvent-dependent tautomer populations .

Q. What strategies optimize reaction conditions for coupling this compound with arylboronic acids?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 with ligands (e.g., SPhos) to mitigate steric hindrance from the bromine substituent.
  • Base Selection : Use Cs2_2CO3_3 instead of K3_3PO4_4 to enhance solubility in THF/H2_2O mixtures. Monitor reaction progress via LC-MS to detect intermediates (e.g., debrominated byproducts) .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. water) for this compound be resolved?

  • Methodological Answer :

  • pH-Dependent Studies : Measure solubility at pH 2–10 (adjusted with HCl/NaOH) to account for carboxylic acid protonation.
  • Co-solvent Systems : Use DMSO-water gradients (e.g., 10–90% DMSO) to identify optimal conditions for biological assays. Validate with HPLC purity checks (C18 column, 0.1% TFA mobile phase) .

Quality Control & Validation

Q. What pharmacopeial standards apply to purity assessment of this compound?

  • Methodological Answer :

  • HPLC Methods : Follow USP guidelines using a reverse-phase column (e.g., Zorbax SB-C18) with UV detection at 254 nm. Acceptable purity thresholds: ≥98% (area normalization).
  • Moisture Analysis : Karl Fischer titration ensures ≤0.5% water content, critical for hygroscopic acetic acid derivatives .

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